

# Technical Guide: Thiourea-d4 in Research & Development

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## Compound of Interest

Compound Name: Thiourea-d4

CAS No.: 17370-85-3

Cat. No.: B095856

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## Executive Summary

**Thiourea-d4** (CAS: 14331-87-4) is the fully deuterated isotopologue of thiourea, serving as a critical tool in quantitative bioanalysis, structural chemistry, and pharmaceutical synthesis. Its primary utility lies in its application as a Stable Isotope Labeled Internal Standard (SIL-IS) for the precise quantification of thiourea in complex matrices (food, biological fluids) using LC-MS/MS. Beyond analysis, it acts as a strategic precursor in the synthesis of deuterated heterocycles—specifically thiazoles and pyrimidines—enabling the development of deuterated drugs with improved metabolic stability profiles (the "Deuterium Switch").

This guide provides a technical deep-dive into the physicochemical properties, experimental protocols, and mechanistic applications of **Thiourea-d4**.

## Part 1: Chemical Profile & Properties[1]

**Thiourea-d4** differs from its non-deuterated counterpart by the substitution of four hydrogen atoms with deuterium (

H). This isotopic substitution increases the molecular weight by approximately 4 Daltons, a shift sufficient for mass spectrometric resolution without significantly altering the compound's chromatographic retention time—a key requirement for an ideal internal standard.

## Table 1: Physicochemical Specifications

Property	Specification
Chemical Name	Thiourea-d4
Formula	CD <sub>4</sub> N <sub>2</sub> S (or SC(ND <sub>2</sub> ) <sub>2</sub> )
CAS Number	14331-87-4
Molecular Weight	80.15 g/mol (vs. 76.12 g/mol for Thiourea)
Isotopic Purity	Typically ≥ 98 atom % D
Solubility	Soluble in water, methanol, ethanol
Appearance	White to off-white crystalline solid
Storage	Hygroscopic; store under inert gas (N <sub>2</sub> ) at -20°C

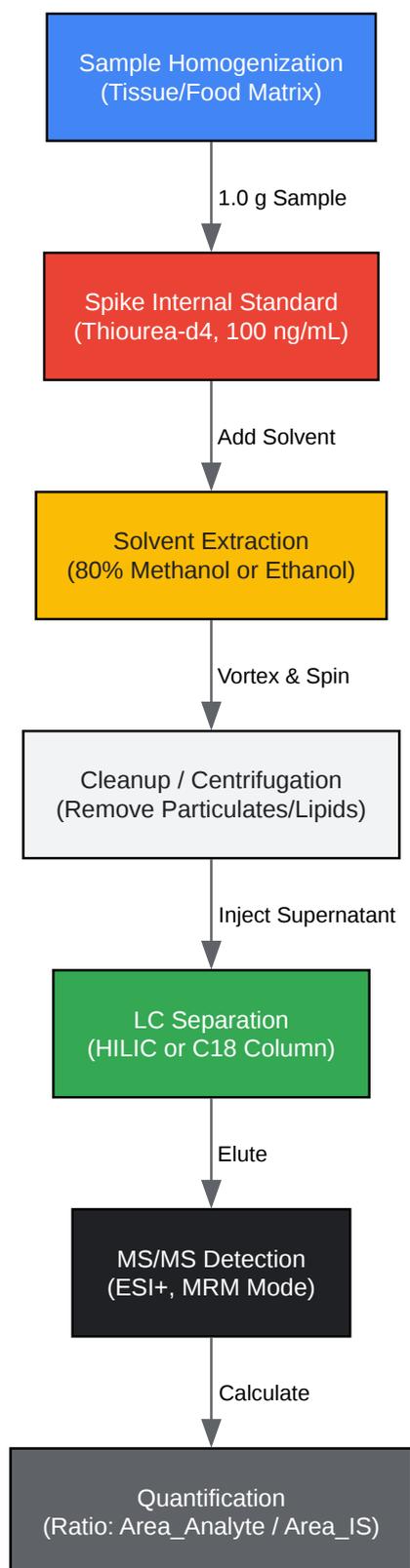
## Part 2: Quantitative Bioanalysis (LC-MS/MS)

The quantification of thiourea is critical in food safety (e.g., monitoring illegal use in citrus agriculture) and clinical toxicology. The use of **Thiourea-d4** as a SIL-IS compensates for matrix effects, extraction inefficiencies, and ionization suppression/enhancement in Electrospray Ionization (ESI).

### Experimental Protocol: Determination in Biological/Food Matrices

Principle: Thiourea is extracted from the matrix using a polar solvent. **Thiourea-d4** is spiked prior to extraction to normalize recovery losses. The analyte is separated via Reverse Phase (RP) or HILIC chromatography and detected using Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

Workflow Diagram:



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Figure 1: Standardized workflow for the quantification of thiourea using **Thiourea-d4** as an internal standard.

## Mass Spectrometry Parameters (MRM)

The following transitions are recommended for specific detection. The mass shift of +4 Da in the precursor allows for clear spectral differentiation.

Table 2: Optimized MRM Transitions | Compound | Precursor Ion (

) | Product Ion (

) | Collision Energy (eV) | Mechanism | | :--- | :--- | :--- | :--- | :--- | | Thiourea | 77.0

| 60.0 | 15 | Loss of NH<sub>3</sub> (-17) | | **Thiourea-d4** | 81.0

| 61.0 | 15 | Loss of ND<sub>3</sub> (-20) |

Note: The loss of ND<sub>3</sub> (20 Da) from the deuterated precursor (81 Da) yields a fragment at m/z 61. Ensure the mobile phase pH does not induce rapid H/D exchange (back-exchange) in the source, although the short residence time in ESI usually preserves the label.

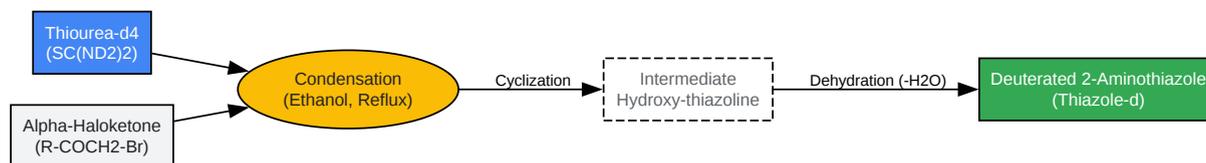
## Part 3: Deuterated Drug Synthesis (The "Deuterium Switch")

**Thiourea-d4** is a versatile building block for synthesizing deuterated heterocycles. In drug discovery, replacing hydrogen with deuterium at metabolic "hotspots" can reduce the rate of metabolism (via the Kinetic Isotope Effect) without altering target potency.

### Synthesis of Deuterated Thiazoles (Hantzsch Reaction)

The Hantzsch thiazole synthesis is the primary route for converting **Thiourea-d4** into 2-aminothiazole-d derivatives. This reaction involves the condensation of **Thiourea-d4** with an -haloketone.

Reaction Scheme Diagram:



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Figure 2: Hantzsch synthesis pathway utilizing **Thiourea-d4** to generate deuterated thiazole scaffolds.

## Strategic Utility

- **Metabolic Stability:** If the 2-position of a thiazole drug is susceptible to oxidative metabolism, using **Thiourea-d4** incorporates deuterium at the amino group (and potentially the C5 position depending on the ketone used), slowing clearance.
- **Mechanistic Probes:** Deuterated analogs synthesized from **Thiourea-d4** allow researchers to determine the rate-limiting step in enzymatic pathways (C-H vs C-D bond breakage).

## Part 4: Structural Dynamics & Vibrational Spectroscopy

**Thiourea-d4** is essential in fundamental physical chemistry for assigning vibrational bands in IR and Raman spectroscopy. The large mass difference between H and D causes significant shifts in vibrational frequencies, allowing for the precise identification of normal modes.

### Key Spectral Assignments

- (N-H) vs (N-D): The N-H stretching region ( $\sim 3100\text{--}3400\text{ cm}^{-1}$ ) shifts to lower wavenumbers ( $\sim 2300\text{--}2500\text{ cm}^{-1}$ ) in **Thiourea-d4**.
- **Bending Modes:** The NH<sub>2</sub> bending mode (scissor) at  $\sim 1600\text{ cm}^{-1}$  disappears and is replaced by ND<sub>2</sub> bending modes at significantly lower frequencies ( $\sim 1200\text{ cm}^{-1}$ ).
- **Symmetry Studies:** Comparison of Thiourea and **Thiourea-d4** spectra confirms the

(planar) or

(twisted) symmetry of the molecule in different crystalline environments.

## References

- Vibrational Analysis: Ab initio molecular geometry and anharmonic vibrational spectra of thiourea and **thiourea-d4**. PubMed. Available at: [\[Link\]](#)
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- Synthesis Applications: Thiazole synthesis - Organic Chemistry Portal. Available at: [\[Link\]](#)
- Environmental Analysis: Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea (ETU) and propylenethiourea (PTU) in water. [2] PubMed. Available at: [\[Link\]](#)

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [Liquid chromatography coupled to tandem mass spectrometry for the residue determination of ethylenethiourea \(ETU\) and propylenethiourea \(PTU\) in water - PubMed](#) [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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